4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at how the compound reacts with different reagents, and what products are formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and functional groups .Scientific Research Applications
1. Cancer Research
4-[[(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide and related compounds have been explored in cancer research. For example, a study investigated the synthesis of pyrazolone-enamines, which included this compound, and their effects on human cancer cells, particularly on liver cancer HepG2 cells. These compounds demonstrated a strong inhibitory effect on the proliferation of HepG2 cells by inhibiting the activity of the human cancer cellular 20S proteasome, indicating their potential as anticancer agents (Yan et al., 2015).
2. Antimicrobial and Anti-inflammatory Activities
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, N-Pyrazolylbenzamide derivatives, which possess structural similarities, were assessed using various models, and some compounds exhibited significant anti-inflammatory and antimicrobial properties (Fatima et al., 2015).
3. Polymer Synthesis and Characterization
This compound and its derivatives have also been utilized in the synthesis of novel polymers. A study involving the synthesis of aromatic polyimides used related diamines, which showcased their utility in producing polymers with high thermal stability and solubility in organic solvents (Butt et al., 2005).
4. Photopolymerization Applications
In the field of photopolymerization, alkoxyamines bearing chromophore groups related to this compound have been proposed as photoiniferters. These compounds can decompose under UV irradiation to generate corresponding radicals, indicating their potential use in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).
5. Peptide-Protein Interaction Studies
Modified amino acids structurally similar to this compound have been used to investigate peptide-protein interactions. For example, a study used p-(4-hydroxybenzoyl)phenylalanine, a photoreactive amino acid analog, to elucidate the interactions of bioactive peptides with receptors (Wilson et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-9-15(10-14(2)19(13)25)11-17(12-22)20(26)23-18-7-5-16(6-8-18)21(27)24(3)4/h5-11,25H,1-4H3,(H,23,26)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJGOCLJFUOVKZ-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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